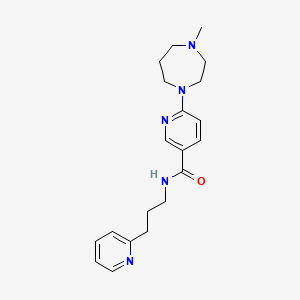![molecular formula C23H32FN3O2S B5963509 (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline](/img/structure/B5963509.png)
(4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, an imidazole ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the imidazole ring, and the attachment of the fluorophenyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
The compound (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to act as a drug candidate for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s binding to these targets can modulate their activity, leading to changes in cellular function and ultimately exerting its effects.
類似化合物との比較
Similar Compounds
Similar compounds to (4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline include other isoquinoline derivatives, imidazole-containing molecules, and fluorophenyl-substituted compounds. Examples include cetylpyridinium chloride and domiphen bromide .
Uniqueness
What sets this compound apart is its specific combination of structural features, which confer unique chemical and biological properties. The presence of the fluorophenyl group, for instance, can enhance its binding affinity to certain targets, while the imidazole ring may contribute to its stability and reactivity.
特性
IUPAC Name |
(4aS,8aR)-2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O2S/c1-17(2)30(28,29)23-25-13-21(27(23)15-20-9-5-6-10-22(20)24)16-26-12-11-18-7-3-4-8-19(18)14-26/h5-6,9-10,13,17-19H,3-4,7-8,11-12,14-16H2,1-2H3/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPWYJDSRLQHQK-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCC4CCCCC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CC[C@@H]4CCCC[C@H]4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-sec-butyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5963436.png)
![2,6-DIAMINO-5-[2-AMINO-6-(4-FLUOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5963442.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5963475.png)

![N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5963497.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963501.png)
![3-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B5963510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5963518.png)
![N-[(Z)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5963529.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)
![N-cyclopropyl-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B5963557.png)
